molecular formula C7H12ClN3O B6252949 (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride CAS No. 913980-23-1

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride

Cat. No.: B6252949
CAS No.: 913980-23-1
M. Wt: 189.6
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Description

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an aminoacetyl group, and a carbonitrile group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

913980-23-1

Molecular Formula

C7H12ClN3O

Molecular Weight

189.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminoacetyl Group: The aminoacetyl group is introduced through an acylation reaction using an amino acid derivative.

    Addition of the Carbonitrile Group: The carbonitrile group is added through a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxamide
  • (2S)-1-(2-aminoacetyl)pyrrolidine-2-carboxylate
  • (2S)-1-(2-aminoacetyl)pyrrolidine-2-thiocarbonitrile

Uniqueness

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances solubility and stability, making it more suitable for various applications compared to its analogs.

Biological Activity

(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonitrile hydrochloride, commonly referred to as APAC, is a pyrrolidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an aminoacetyl group and a carbonitrile functional group. The following sections provide a detailed overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H11N3O·HCl, with a molecular weight of approximately 153.18 g/mol. The compound features a pyrrolidine ring, which is known for its diverse pharmacological properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving L-proline and appropriate acylating agents.
  • Introduction of the Aminoacetyl Group : The aminoacetyl group is introduced via acylation reactions.
  • Addition of the Carbonitrile Group : This is accomplished through nucleophilic substitution reactions.
  • Formation of the Hydrochloride Salt : The final compound is converted into its hydrochloride salt form to enhance solubility and stability.

The biological activity of this compound primarily revolves around its interaction with specific molecular targets, such as enzymes or receptors. One notable target is the Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and incretin hormone regulation. Inhibition of DPP-IV can lead to increased levels of glucagon-like peptide-1 (GLP-1), which enhances insulin secretion and lowers blood glucose levels. This mechanism positions APAC as a potential therapeutic agent for managing Type 2 diabetes mellitus .

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several pharmacological effects:

  • DPP-IV Inhibition : As mentioned, APAC acts as a DPP-IV inhibitor, which has been linked to improved glycemic control in diabetic models .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.
  • Anticancer Activity : Some research indicates that pyrrolidine derivatives can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

StudyFindings
Study 1Demonstrated that APAC inhibited DPP-IV activity in vitro with IC50 values in the nanomolar range, indicating strong potency .
Study 2Investigated the anti-inflammatory effects of pyrrolidine derivatives, highlighting their potential in reducing cytokine production in macrophages.
Study 3Explored the synthesis of various DPP-IV inhibitors based on the pyrrolidine scaffold, confirming the importance of the carbonitrile moiety for biological activity .

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